molecular formula C10H13ClN2O B13268374 3-amino-N-(2-chloro-4-methylphenyl)propanamide

3-amino-N-(2-chloro-4-methylphenyl)propanamide

Cat. No.: B13268374
M. Wt: 212.67 g/mol
InChI Key: WWLCDVBDWUKVGV-UHFFFAOYSA-N
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Description

3-Amino-N-(2-chloro-4-methylphenyl)propanamide (CAS: 1251924-84-1) is a hydrochloride salt with the molecular formula C₁₀H₁₃Cl₂N₂O and a molecular weight of 249.13 g/mol . Its structure features a propanamide backbone substituted with an amino group at the β-position and a 2-chloro-4-methylphenyl group on the amide nitrogen. This compound is primarily used as a non-medicinal intermediate in pharmaceutical and chemical research, particularly in synthesizing bioactive molecules . Its amino group enhances solubility and reactivity, making it a versatile building block for drug discovery .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

3-amino-N-(2-chloro-4-methylphenyl)propanamide

InChI

InChI=1S/C10H13ClN2O/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14)

InChI Key

WWLCDVBDWUKVGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-chloro-4-methylphenyl)propanamide typically involves the reaction of 2-chloro-4-methylphenylamine with a suitable propanamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-amino-N-(2-chloro-4-methylphenyl)propanamide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-chloro-4-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced chloro groups.

    Substitution: Compounds with new functional groups replacing the chloro group.

Scientific Research Applications

3-amino-N-(2-chloro-4-methylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-chloro-4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, leading to various biological effects.

Comparison with Similar Compounds

3-Chloro-N-(4-methylphenyl)propanamide

  • Structural Differences: Replaces the amino group with a chloro substituent at the β-position.
  • Lacks the hydrogen-bonding capability of the amino group, which may limit interactions in biological systems .
  • Applications : Used as an intermediate in polyimide synthesis, emphasizing its role in materials science rather than direct biological activity .

3-Chloro-N-(4-methoxyphenyl)propanamide

  • Structural Differences : Substitutes the 4-methyl group with a methoxy (-OCH₃) group on the phenyl ring.
  • Crystal structure analysis reveals strong N–H···O and C–H···O hydrogen bonds, contributing to a stable lattice .
  • Applications : Studied for its coordination capabilities as a ligand, highlighting its utility in crystallography and supramolecular chemistry .

2-Amino-N-(3-chloro-4-methoxyphenyl)propanamide

  • Structural Differences: Amino group at the α-position (vs. β) and a 4-methoxy substituent on the phenyl ring.
  • Properties: The α-amino configuration may influence steric interactions and metabolic stability . The 4-methoxy group could enhance solubility compared to the 4-methyl analog but reduce steric bulk .
  • Applications: Limited data available, but positional isomerism may lead to distinct pharmacological profiles .

3-(5-(3,5-Dimethylbenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-chloro-4-methylphenyl)propanamide (Compound 20)

  • Structural Differences : Incorporates a thiazolidinedione moiety fused with a dimethylbenzylidene group.
  • Properties: Exhibits antifungal (e.g., Candida albicans) and antitubercular activity, with MIC values ranging from 1.56–25 μg/mL .
  • Applications : Investigated as a dual-action therapeutic agent, demonstrating the impact of functional group additions on bioactivity .

Comparative Analysis Table

Compound Name Key Substituents Biological Activity/Applications Key Properties References
3-Amino-N-(2-chloro-4-methylphenyl)propanamide β-amino, 2-chloro-4-methylphenyl Pharmaceutical intermediate High solubility (HCl salt), hydrogen bonding
3-Chloro-N-(4-methylphenyl)propanamide β-chloro, 4-methylphenyl Polyimide synthesis Lipophilic, limited H-bonding
3-Chloro-N-(4-methoxyphenyl)propanamide β-chloro, 4-methoxyphenyl Ligand in coordination chemistry Strong crystal packing, resonance effects
Compound 20 Thiazolidinedione, dimethylbenzylidene Antifungal, antitubercular MIC: 1.56–25 μg/mL, electron-withdrawing
2-Amino-N-(3-chloro-4-methoxyphenyl)propanamide α-amino, 3-chloro-4-methoxyphenyl Underexplored Steric and solubility variations

Research Findings and Implications

  • Electronic Effects: Amino groups enhance solubility and hydrogen bonding, critical for drug-receptor interactions, while chloro/methoxy groups influence lipophilicity and electronic distribution .
  • Biological Activity : Functionalization with heterocycles (e.g., thiazolidinedione in Compound 20) significantly boosts antimicrobial efficacy, suggesting a strategy for optimizing lead compounds .
  • Synthetic Utility : The Schotten-Baumann reaction is a key method for synthesizing these amides, enabling rapid diversification of substituents .

Biological Activity

3-amino-N-(2-chloro-4-methylphenyl)propanamide, also known as 3-amino-2-chloro-4-methylpropanamide, is an organic compound with notable potential in pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-amino-N-(2-chloro-4-methylphenyl)propanamide
  • Molecular Formula : C10H13ClN2O
  • Molecular Weight : 249.14 g/mol

The compound features an amine group, a chloro group, and a propanamide structure, which contribute to its unique biological properties. Its synthesis can be achieved through various chemical methods, and it has been investigated for its potential therapeutic applications due to its biological activities.

Biological Activities

Research indicates that 3-amino-N-(2-chloro-4-methylphenyl)propanamide exhibits several key biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, particularly against various bacterial strains. Its ability to form hydrogen bonds enhances its interaction with biological macromolecules, potentially influencing their functions.
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction of inflammation markers in cellular models

The exact mechanisms of action for 3-amino-N-(2-chloro-4-methylphenyl)propanamide remain largely unexplored. However, it is hypothesized that the compound interacts with various enzymes and proteins, potentially acting as an inhibitor or modulator. The presence of the chloro group and amine functionality may enhance its binding affinity to target proteins .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

Future Directions

Given the preliminary findings regarding its biological activity, further research is warranted to:

  • Characterize the Mechanism of Action : Detailed studies are needed to elucidate how 3-amino-N-(2-chloro-4-methylphenyl)propanamide interacts with specific molecular targets.
  • Conduct In Vivo Studies : Animal models should be employed to assess the therapeutic potential and safety profile of the compound in a biological context.
  • Explore Structure-Activity Relationships (SAR) : Investigating how variations in structure affect biological activity could lead to the development of more potent derivatives.

Q & A

Q. What are the standard synthetic routes for 3-amino-N-(2-chloro-4-methylphenyl)propanamide, and how can purity be optimized?

The synthesis typically involves coupling 3-aminopropanoic acid derivatives with 2-chloro-4-methylaniline. Key steps include:

  • Acylation : Reacting 3-aminopropanoic acid with activating agents (e.g., thionyl chloride) to form an acyl chloride intermediate.
  • Amide Formation : Coupling the intermediate with 2-chloro-4-methylaniline under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity.

Methodological Tip : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • X-ray Crystallography : Determines bond lengths (e.g., C=O at 1.2326 Å, C–N at 1.3416 Å) and hydrogen-bonding networks (N–H···O and C–H···O interactions) .
  • Spectroscopy :
    • FT-IR : Confirm amide C=O stretch (~1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).
    • NMR : ¹H NMR shows aromatic protons (δ 7.2–7.8 ppm) and methylene/methyl groups (δ 2.3–3.9 ppm) .

Critical Note : Use SHELX software for crystallographic refinement, ensuring accurate hydrogen placement and thermal parameter modeling .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in derivatization reactions?

The 2-chloro-4-methylphenyl group introduces steric hindrance, limiting nucleophilic attack at the amide carbonyl. Electronic effects from the chloro substituent activate the aromatic ring for electrophilic substitution.

  • Derivatization Example : Nitration occurs preferentially at the para position relative to the chloro group, confirmed by LC-MS and ¹H NMR .
  • Methodological Insight : Use DFT calculations (e.g., Gaussian 16) to predict reactive sites and optimize reaction conditions .

Q. What mechanistic insights explain its biological activity, and how are these studied experimentally?

The compound’s bioactivity (e.g., enzyme inhibition) arises from its amide and aromatic moieties interacting with target proteins:

  • Molecular Docking : Simulations (AutoDock Vina) show hydrogen bonding between the amide group and HIV-1 reverse transcriptase active sites (binding energy: −8.2 kcal/mol) .
  • Enzyme Assays : Measure IC50 values using fluorescence-based assays (e.g., HIV-1 RT inhibition at 10 μM concentration) .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Discrepancies in hydrogen-bond descriptors (e.g., C11(4) vs. R2²(8)) are resolved by:

  • Graph-Set Analysis : Classify interactions using Etter’s rules (e.g., N–H···O as D, C–H···O as C) .
  • Validation : Compare experimental data (e.g., interatomic distances < 2.5 Å) with ab initio predictions (CRYSTAL17 software) .

Example : The title compound forms chains along the crystallographic a-axis via N–H···O bonds (2.02 Å) and C–H···O contacts (2.35 Å) .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation (yield increases from 65% to 85%) .
  • Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent decomposition .
  • Scalability : Transition from batch to flow chemistry for amide coupling, reducing reaction time from 12 h to 2 h .

Methodological Guidelines

  • Avoid Pitfalls : Ensure anhydrous conditions during synthesis to prevent hydrolysis of the acyl chloride intermediate .
  • Cross-Validation : Correlate spectroscopic data (NMR/IR) with crystallographic results to confirm structural assignments .

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